6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Description
6-Benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a tricyclic heterocyclic compound featuring a pyranoquinoline backbone with a hydroxyl group at position 4 and a benzyl substituent at position 6. The core structure, 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (C1), is known for its bioactive properties, including antimicrobial and antioxidant activities .
Properties
IUPAC Name |
6-benzyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-15-10-16(22)24-18-13-8-4-5-9-14(13)20(19(23)17(15)18)11-12-6-2-1-3-7-12/h1-10,21H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJYWRQCFZPYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(C2=O)C(=CC(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331966 | |
| Record name | 6-benzyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
161185-26-8 | |
| Record name | 6-benzyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H13NO4
- Molecular Weight : 319.3 g/mol
- CAS Number : 161185-26-8
- Solubility : 32.6 µg/mL at pH 7.4
Anticancer Properties
Research has indicated that derivatives of pyranoquinoline compounds exhibit promising anticancer activity. For instance, studies have shown that certain quinoline derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of sirtuins, which are proteins that regulate cellular processes including aging and transcription .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses activity against a range of microbial strains. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. It has been reported to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a role in modulating inflammatory responses through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .
Case Studies
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Sirtuin Inhibition : Affects cellular aging and stress response.
- Nitric Oxide Synthase Modulation : Reduces inflammatory mediators.
- Cell Membrane Disruption : Alters permeability in microbial cells.
Comparison with Similar Compounds
Table 2: Antimicrobial Activity of Selected Analogs
- N-Alkyl Derivatives : The N-heptyl-9-t-Bu analog demonstrated exceptional activity (MIC ≤2 μg/mL) against MRSA, attributed to the tricyclic core’s interaction with bacterial targets .
- 6-Phenyl Derivatives : Compound 20 (6-phenyl-4-chloro) showed superior activity against S. aureus compared to fluconazole, likely due to aromatic π-π interactions .
Physicochemical Properties
Table 3: Physical Properties of Pyrano[3,2-c]quinoline-dione Derivatives
- 6-Ethyl Derivatives : High melting points (270–271°C) correlate with strong crystalline packing .
- 6-Methyl Derivatives : Exhibit fluorescence properties, useful in optical applications .
- 6-Benzyl (Inferred) : The bulky benzyl group may lower melting points and solubility in aqueous media due to disrupted crystal lattice .
Preparation Methods
Summary Table: Comparison of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| One-pot synthesis with chlorocarbonyl ketenes | 4-Hydroxyquinolin-2(1H)-ones + chlorocarbonyl ketenes | Mild conditions, one-pot, short reaction time | 85-92 | High yield, rapid, minimal steps |
| Condensation with arylmethylenemalononitriles | 4-Hydroxyquinolines + arylmethylenemalononitriles | Reflux in ethanol with piperidine catalyst | 65-80 | Simple, versatile, good yields |
| Post-synthesis functionalization | Pyranoquinoline derivatives + reagents (formic acid, acetic anhydride, others) | Reflux with reagents | Variable | Access to diverse derivatives |
Detailed Research Findings
The one-pot synthesis method reported by Thieme Connect (2006) emphasizes the efficiency of using chlorocarbonyl ketenes to produce fused pyranoquinoline systems with yields up to 92% and melting points consistent with crystalline products.
The condensation method detailed in the 2012 study from Damietta University provides a robust and reproducible synthetic route to various substituted pyrano[3,2-c]quinoline derivatives with thorough characterization data, including IR, NMR, elemental analysis, and mass spectra. The reaction times are short (around 15 minutes reflux), and the products precipitate directly from the reaction mixture, simplifying isolation.
Functionalization reactions expand the chemical space of these compounds, allowing the synthesis of pyrimido-pyranoquinoline and other fused systems with potential pharmacological applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for synthesizing 6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione?
- The compound can be synthesized via chlorination and condensation reactions. For example, 6-ethyl-4-hydroxy-3-nitro derivatives undergo chlorination to form dichloro intermediates, which react with binucleophiles (e.g., amines, hydrazines) to yield heteroannulated pyrano[3,2-c]quinoline-diones . Key reagents include Cl₂ or SOCl₂ for chlorination, and reaction conditions (solvent, temperature) must be optimized to avoid side products.
Q. How is structural characterization performed for this compound?
- Characterization relies on spectroscopic and analytical techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, lactone carbonyls at ~170 ppm) .
- FT-IR : Identifies functional groups (e.g., hydroxyl stretches at ~3600 cm⁻¹, carbonyl bands at 1720–1740 cm⁻¹) .
- Mass spectrometry (MS-ESI) : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 333) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., syn/anti configurations in fused derivatives) .
Q. What are the key intermediates in its synthesis?
- Critical intermediates include:
- 3,4-Dichloro-6-substituted pyrano[3,2-c]quinoline-diones (from chlorination of nitro precursors) .
- Formyl derivatives (e.g., 3-formyl-4-hydroxy intermediates), which undergo condensation with amines to form Schiff bases or fused heterocycles .
Advanced Research Questions
Q. How do substituent variations affect reactivity and product distribution in heteroannulation reactions?
- Substituents on the benzyl group or quinoline ring influence nucleophilic substitution efficiency. For example:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity at C-3/C-4, facilitating nucleophilic attack .
- Bulky substituents (e.g., phenyl, fluorobenzyl) may sterically hinder condensation, requiring elevated temperatures or catalysts (e.g., La(OTf)₃) .
- Contradictions arise when steric effects dominate over electronic effects, necessitating mechanistic studies (e.g., DFT calculations or kinetic profiling) .
Q. What strategies resolve contradictions in reaction outcomes under identical conditions?
- Case study : Reactions of DCHNQ (2) with 4-hydroxy-pyrano[3,2-c]quinoline-diones (4a-c) yield different products (5a-b vs. 6) depending on substituents. For 4c (phenyl group), HCl elimination occurs, forming syn/anti isomers (6), while 4a-b (smaller groups) form fused tetraones (5a-b). Resolution involves:
- X-ray analysis to confirm regioisomers .
- TGA/DSC to assess thermal stability and byproduct formation .
Q. How can photophysical properties be tailored for optoelectronic applications?
- The compound’s π-conjugated system enables tunable absorption/emission. Modifications include:
- Electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) to shift λmax .
- Redox studies (cyclic voltammetry) to determine HOMO/LUMO levels (e.g., E1/2 values for quinone moieties) .
- Data table for derivatives:
| Substituent | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| 3-Fluorobenzyl | 320 | 450 | -5.8 | -3.2 |
| 3-Nitrobenzyl | 350 | 480 | -6.1 | -3.5 |
Q. What role does the compound play in medicinal chemistry research?
- While direct biological data for this derivative is limited, structurally related pyrano[3,2-c]quinolines exhibit:
- DNA intercalation : Planar quinoline rings interact with DNA base pairs .
- Antimicrobial activity : Nitro or halogen substituents enhance efficacy against pathogens .
Methodological Notes
- Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of labile intermediates (e.g., dichloro derivatives) .
- Data Validation : Cross-reference NMR assignments with DEPT-135/HSQC to resolve overlapping signals .
- Contradiction Management : Employ LC-MS or HPLC to track side products during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
